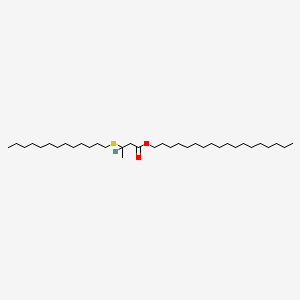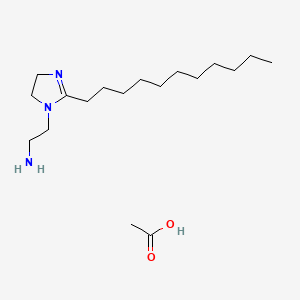
4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-2-undecyl-1H-imidazol-1-ethylamin-monoacetat ist eine chemische Verbindung mit der Summenformel C16H33N3. Es ist ein Derivat von Imidazol, einem fünfgliedrigen Ring mit zwei Stickstoffatomen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,5-Dihydro-2-undecyl-1H-imidazol-1-ethylamin-monoacetat umfasst typischerweise die Reaktion von Laurinsäure mit Ethylendiamin, gefolgt von einer Cyclisierung zur Bildung des Imidazolrings. Die Reaktionsbedingungen beinhalten oft die Verwendung eines Katalysators wie Erbiumtriflat und eines Oxidationsmittels wie tert-Butylhydroperoxid (TBHP), um die Bildung des Imidazolrings zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen
4,5-Dihydro-2-undecyl-1H-imidazol-1-ethylamin-monoacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie TBHP oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Imidazolring.
Häufige Reagenzien und Bedingungen
Oxidation: TBHP in Gegenwart eines Katalysators.
Reduktion: Natriumborhydrid in einem geeigneten Lösungsmittel.
Substitution: Nukleophile wie Amine oder Halogenide unter milden Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Imidazolderivaten mit zusätzlichen funktionellen Gruppen führen, während Substitutionsreaktionen verschiedene Substituenten an den Stickstoffatomen einführen können .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-2-undecyl-1H-imidazol-1-ethylamin-monoacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antifungizider Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird aufgrund seiner amphiphilen Natur bei der Herstellung von Tensiden und Waschmitteln eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 4,5-Dihydro-2-undecyl-1H-imidazol-1-ethylamin-monoacetat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Imidazolring kann mit Metallionen koordinieren und so verschiedene biochemische Wege beeinflussen. Darüber hinaus ermöglicht die amphiphile Natur der Verbindung die Interaktion mit Zellmembranen, was möglicherweise zu deren Integritätsstörung und antimikrobiellen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s amphiphilic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Imidazol, 4,5-dihydro-2-(phenylmethyl)-: Bekannt für seine vasodilatorischen Wirkungen.
1H-Imidazol, 4,5-dihydro-2-methyl-: Wird bei der Synthese von Pharmazeutika verwendet.
1H-Imidazol, 4,5-dihydro-2-undecyl-: Ähnlich in der Struktur, jedoch ohne die Ethylamin- und Acetatgruppen.
Einzigartigkeit
4,5-Dihydro-2-undecyl-1H-imidazol-1-ethylamin-monoacetat ist aufgrund seiner spezifischen strukturellen Merkmale, einschließlich der Ethylamin- und Acetatgruppen, einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Merkmale machen es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
94023-49-1 |
|---|---|
Molekularformel |
C16H33N3.C2H4O2 C18H37N3O2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
acetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C16H33N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-18-13-15-19(16)14-12-17;1-2(3)4/h2-15,17H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
GBLMKSIIPMFNJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NCCN1CCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
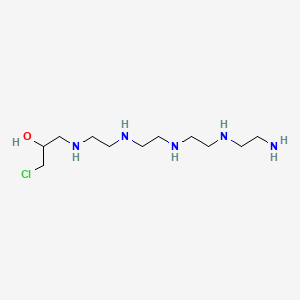
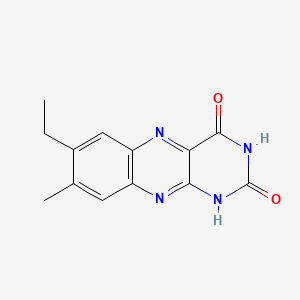
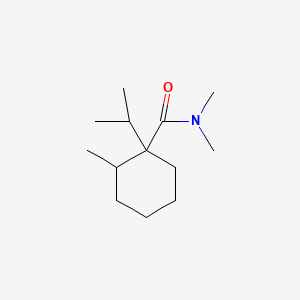


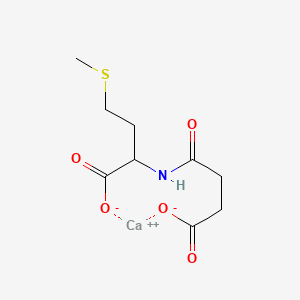

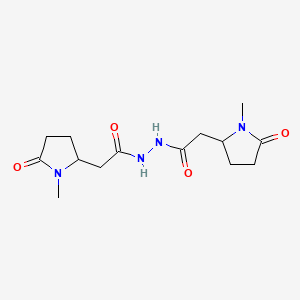

![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
